5,5-difluoro-2-azabicyclo[2.2.2]octane
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Overview
Description
5,5-Difluoro-2-azabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C7H11F2N. It is characterized by the presence of two fluorine atoms and a nitrogen atom within a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the fluorination of 2-azabicyclo[2.2.2]octane. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluoro-2-azabicyclo[2.2.2]octane derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5-Difluoro-2-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.2]octane: Lacks the fluorine atoms, resulting in different chemical properties.
5,5-Dichloro-2-azabicyclo[2.2.2]octane: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
5,5-Difluoro-2-azabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1214875-50-9 |
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Molecular Formula |
C7H11F2N |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5,5-difluoro-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2 |
InChI Key |
WRIONTXKBJJURC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC1CC2(F)F |
Purity |
95 |
Origin of Product |
United States |
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